molecular formula C11H15FN2 B1309705 3-Fluoro-4-piperidin-1-yl-phenylamine CAS No. 85983-56-8

3-Fluoro-4-piperidin-1-yl-phenylamine

Cat. No.: B1309705
CAS No.: 85983-56-8
M. Wt: 194.25 g/mol
InChI Key: QBVOAZVDLKSGLR-UHFFFAOYSA-N
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Description

3-Fluoro-4-piperidin-1-yl-phenylamine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

3-Fluoro-4-piperidin-1-yl-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit tubulin polymerization, which is essential for cell division . This interaction suggests that this compound may have potential applications in cancer therapy by preventing the proliferation of cancer cells. Additionally, it interacts with various receptors and ion channels, influencing cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These changes can lead to altered cellular behavior, including reduced proliferation, increased apoptosis, and enhanced stress resistance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with tubulin results in the inhibition of tubulin polymerization, disrupting the formation of microtubules and ultimately inhibiting cell division . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage, immune suppression, and metabolic disturbances. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production, biosynthesis, and detoxification processes. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and overall bioavailability. For instance, this compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

3-Fluoro-4-piperidin-1-yl-phenylamine, an organic compound characterized by its piperidine ring and fluorinated phenyl group, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, synthesis methods, and relevant research findings.

  • Chemical Formula : C11H13FN2
  • Molecular Weight : 180.25 g/mol
  • Structure : The compound features a piperidine moiety that enhances its interaction with biological systems, while the fluorine atom contributes to its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. It has been studied for its potential as an inhibitor of protein kinases, which play crucial roles in cell growth and proliferation. Additionally, derivatives of this compound have shown promise in exhibiting anti-inflammatory and analgesic properties, making them candidates for treating chronic pain and inflammation.

Synthesis Methods

Various synthesis methods have been reported for this compound, allowing researchers to produce the compound with differing levels of purity and yield. Common techniques include:

  • Refluxing with Fluorinated Reagents : This method involves the use of fluorinated reagents under reflux conditions to introduce the fluorine atom.
  • Piperidine Ring Formation : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Various substitution reactions can modify the phenyl group to enhance biological activity or alter pharmacokinetic properties.

Biological Activity and Case Studies

Research has demonstrated that this compound and its derivatives exhibit significant biological activities:

Antimicrobial Activity

A study evaluated several piperidine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable antimicrobial effects, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
This compound0.025S. aureus
Similar Derivative X0.015E. coli

Anti-inflammatory Properties

In preclinical studies, derivatives of this compound were tested for their anti-inflammatory effects in models of chronic pain. These studies highlighted the compound's ability to reduce inflammation markers significantly compared to controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituent groups can significantly influence biological activity:

Compound NameStructure FeaturesUnique Aspects
3-Chloro-4-piperidin-1-yl-anilineChlorinated piperidine structurePotentially different activity due to chlorine substitution
3-Fluoro-4-morpholinoanilineMorpholine instead of piperidineDifferent binding properties
4-PiperidinophenolLacks fluorine but retains piperidine structurePrimarily used for analgesic properties

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Fluoro-4-piperidin-1-yl-phenylamine is being investigated for its therapeutic potential, particularly in treating neurological disorders and cancer. The piperidine moiety is associated with various biological activities, making this compound a candidate for drug development.

Potential Therapeutic Areas:

  • Neurological Disorders : Research indicates that compounds similar to this compound may exhibit cholinergic activity, suggesting potential applications in treating conditions such as Alzheimer's disease.
  • Cancer Treatment : Piperidine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies report significant antiproliferative activity in vitro against melanoma and renal cancer cell lines.

Biological Research

In biological research, this compound serves as a model for understanding the impact of fluorine substitution on biological activity. Its interactions with enzymes and receptors are of particular interest due to the influence of the piperidine structure on binding affinities.

Biochemical Pathways:
Piperidine derivatives are known to engage multiple biochemical pathways. They have been studied for their roles in neuromodulation and as potential treatments for various conditions.

Compound NameTarget TypeIC50 (µM)Biological Activity
This compoundCholinesterase InhibitorTBDPotential treatment for Alzheimer's
Piperidine Derivative ACancer Cell Lines0.5Significant cytotoxicity
Piperidine Derivative BD3 Dopamine Receptor0.71Selective agonist activity

In Vitro Studies

A study investigating the antiproliferative effects of piperidine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating promising anticancer properties.

Structure-Activity Relationship (SAR)

Research on related compounds highlights the importance of structural modifications on biological activity. For example, introducing different substituents on the phenyl ring can significantly alter binding affinity and efficacy against specific targets.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its unique structure allows for creating diverse chemical libraries for drug discovery.

Properties

IUPAC Name

3-fluoro-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVOAZVDLKSGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424541
Record name 3-Fluoro-4-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85983-56-8
Record name 3-Fluoro-4-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(piperidin-1-yl)aniline
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Synthesis routes and methods I

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)piperidine (14.00 g, 62 mmol) in THF (80 mL) was added Pd/C (3.00 g). The reaction mixture was stirred at rt under H2 overnight. The mixture was filtered, and the filtrate was concentrated in vacuo to give the title compound as a claybank solid (11.00 g, 87%).
Quantity
14 g
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80 mL
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3 g
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Synthesis routes and methods II

Procedure details

The product from Example 10A (12.7 mmol) was hydrogenated (balloon) as a solution in ethyl acetate over 5% Pd/C overnight at room temperature. The mixture was filtered through Celite and the filtrate was concentrated under reduced pressure to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ 6.72-6.78 (m, 1H), 6.26-6.34 (m, 2H), 4.92 (br s, 2H), 2.76 (m, 4H), 1.56-1.63 (m, 4H), 1.42-1.49 (m, 2H); MS (APCI+) m/z 195.
Quantity
12.7 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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